molecular formula C8H19NO B14507468 7-Aminooctan-1-OL CAS No. 62870-50-2

7-Aminooctan-1-OL

Cat. No.: B14507468
CAS No.: 62870-50-2
M. Wt: 145.24 g/mol
InChI Key: FXKGKWBZPTUJNT-UHFFFAOYSA-N
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Description

7-Aminooctan-1-OL, also known as 8-Amino-1-octanol, is an organic compound with the molecular formula C8H19NO. It is a primary amine and alcohol, characterized by an amino group (-NH2) attached to the eighth carbon of an octanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Aminooctan-1-OL can be synthesized through several methods. One common approach involves the reduction of 8-nitrooctanol using a reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction typically occurs at room temperature and yields this compound after purification .

Another method involves the reaction of 8-bromo-1-octanol with ammonia (NH3) in the presence of a catalyst. This reaction proceeds under mild conditions and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 8-nitrooctanol. This process is carried out in a hydrogen atmosphere at elevated temperatures and pressures, using a catalyst such as palladium on carbon (Pd/C). The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

7-Aminooctan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Aminooctan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Aminooctan-1-OL involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminooctan-1-OL is unique due to the presence of both an amino group and a hydroxyl group on an eight-carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

62870-50-2

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

7-aminooctan-1-ol

InChI

InChI=1S/C8H19NO/c1-8(9)6-4-2-3-5-7-10/h8,10H,2-7,9H2,1H3

InChI Key

FXKGKWBZPTUJNT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCO)N

Origin of Product

United States

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